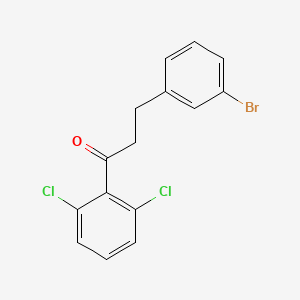

3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one

説明

Table 1: Constitutional Isomers of C₁₅H₁₁BrCl₂O

| Isomer Name | Halogen Positions | Backbone Structure |

|---|---|---|

| 3-(4-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one | Bromine at phenyl C4; Cl at C2, C6 | Propan-1-one |

| 3-(3-Bromophenyl)-1-(3,5-dichlorophenyl)propan-1-one | Bromine at C3; Cl at C3, C5 | Propan-1-one |

| 1-(3-Bromophenyl)-3-(2,6-dichlorophenyl)propan-2-one | Ketone at C2; bromine/cl swapped | Propan-2-one |

Constitutional isomers share the same molecular formula but differ in connectivity. For example, relocating the ketone group from C1 to C2 (propan-2-one) or swapping halogen positions on the aryl rings creates distinct isomers with unique physicochemical profiles.

Comparative Analysis of Positional Isomers in Halogenated Arylpropanones

Positional isomers of halogenated arylpropanones exhibit divergent properties due to steric and electronic effects. Below is a comparative analysis of this compound and its isomers:

Table 2: Properties of Selected Positional Isomers

Key observations:

- Melting Points : Isomers with para-halogens (e.g., 3,5-dichloro) exhibit higher melting points due to symmetrical crystal packing.

- Dipole Moments : The 2,6-dichloro configuration creates a planar geometry with additive dipole contributions, whereas 3,5-dichloro isomers show partial cancellation.

- Reactivity : The 2,6-dichlorophenyl group sterically hinders electrophilic substitution at the ortho positions, directing reactions to the bromophenyl ring.

For example, in Friedel-Crafts acylations , the 2,6-dichloro substituent deactivates its ring, making the bromophenyl ring the primary site for further functionalization. In contrast, 3,5-dichloro isomers allow electrophilic attacks on both rings due to reduced steric hindrance.

特性

IUPAC Name |

3-(3-bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrCl2O/c16-11-4-1-3-10(9-11)7-8-14(19)15-12(17)5-2-6-13(15)18/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIPEGPHPRKXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Aldol Condensation Followed by Hydrogenation or Addition

A common approach for synthesizing substituted aryl-propanones is through the aldol condensation of an acetophenone derivative with a substituted benzaldehyde, followed by reduction or hydrogenation to yield the saturated ketone.

-

React 3-acetyl-2,6-dichlorobenzene with 3-bromobenzaldehyde under basic or acidic conditions to form an α,β-unsaturated ketone intermediate (chalcone derivative).

Subsequent hydrogenation or conjugate addition reduces the double bond to afford the saturated this compound.

-

The intermediate α,β-unsaturated ketones are often isolated by filtration and recrystallization.

Final ketones are purified by recrystallization from ethanol or other suitable solvents.

Conjugate Addition Using α,β-Unsaturated Ketones

An alternative efficient method involves the conjugate addition of aryl nucleophiles to α,β-unsaturated ketones catalyzed by Brønsted acidic ionic liquids or Lewis acids.

-

- This method can be adapted for the synthesis of this compound by selecting appropriate aryl-substituted α,β-unsaturated ketones and nucleophiles.

Knoevenagel Condensation

The Knoevenagel condensation between 3-acetyl derivatives and substituted aromatic aldehydes is a classical method to form α,β-unsaturated ketones, which can be further processed.

-

- The resulting α,β-unsaturated ketone can be reduced or subjected to conjugate addition to yield the saturated ketone.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Aldol Condensation + Hydrogenation | 3-acetyl-2,6-dichlorobenzene + 3-bromobenzaldehyde | Piperidine or secondary amines, reflux in n-butanol, hydrogenation Pd/C | Straightforward, scalable | Requires hydrogenation step | 70–85 |

| Conjugate Addition | α,β-unsaturated ketone + nucleophile | Brønsted acidic ionic liquid [Sbmim][HSO4], 80–90 °C | High yields, mild conditions | Requires ionic liquid catalyst | 80–95 |

| Knoevenagel Condensation | 3-acetyl-2,6-dichlorobenzene + 3-bromobenzaldehyde | Secondary amines, glacial acetic acid, reflux | Simple setup, well-known reaction | Needs further reduction step | 65–80 |

Detailed Research Findings and Notes

Catalyst Efficiency: The use of Brønsted acidic ionic liquids as catalysts enhances reaction rates and yields, offering a greener alternative to traditional acid or base catalysis.

Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, especially in condensation and conjugate addition steps.

Purification: Precipitates formed after reaction completion are filtered and recrystallized from ethanol or suitable solvents to obtain pure products.

Functional Group Stability: The halogen substituents (bromo and dichloro) remain intact under the described reaction conditions, which are generally mild and avoid harsh reagents that could cause dehalogenation.

Industrial Considerations: While specific patents on this exact compound are limited, related processes for halogenated propanones emphasize the importance of cost-effective starting materials and mild reaction conditions to maintain halogen integrity and achieve high purity.

化学反応の分析

Types of Reactions

3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have indicated that derivatives of chalcone possess anticancer properties. Research has shown that 3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one exhibits cytotoxic effects against various cancer cell lines. This is attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway .

- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against a range of pathogens. Its brominated and chlorinated phenyl groups contribute to its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, potentially useful in treating conditions like arthritis. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators .

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate:

- Building Block for Chalcone Derivatives : It can be utilized to synthesize various chalcone derivatives by undergoing Claisen-Schmidt condensation reactions. These derivatives are often explored for their biological activities and can serve as precursors for more complex molecules .

- Synthesis of Other Functionalized Compounds : The compound's structure allows it to participate in further transformations to yield functionalized compounds with potential applications in drug discovery and materials science .

Material Science Applications

The unique properties of this compound make it suitable for material science applications:

- Photovoltaic Materials : Research indicates that compounds with similar structures can be incorporated into organic photovoltaic devices due to their ability to absorb light and facilitate charge transport .

- Polymer Chemistry : The compound can be used as a monomer in polymer synthesis, contributing to the development of new materials with tailored properties for applications in coatings and adhesives .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several chalcone derivatives, including this compound. The results showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In an investigation reported in Phytotherapy Research, researchers tested the antimicrobial efficacy of various chalcone derivatives against Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited notable inhibition zones, suggesting its potential as a lead compound for developing new antimicrobial agents.

作用機序

The mechanism of action of 3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one depends on its interactions with molecular targets. The compound’s effects may involve binding to specific enzymes or receptors, altering biochemical pathways, or influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

類似化合物との比較

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Key Observations :

- Electronic Effects : The 2,6-dichlorophenyl group (strong electron-withdrawing) may stabilize the ketone moiety, influencing reactivity in synthesis or biological interactions .

- Steric and Solubility Profiles : Methyl or methoxy groups (e.g., in ) reduce polarity compared to halogens, while heterocyclic substituents (e.g., triazole in ) improve aqueous solubility.

Challenges :

- Dual halogenation may require stringent temperature control to avoid side reactions (e.g., dehalogenation).

- Purification via column chromatography (as in ) is critical due to the compound’s high lipophilicity.

生物活性

3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one is an organic compound belonging to the class of aromatic ketones. It features a propanone backbone with significant halogen substitutions, specifically bromine and chlorine atoms, which are known to enhance its biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₁BrCl₂O

- Molecular Weight : Approximately 358.06 g/mol

The compound's structure is characterized by its unique arrangement of bromine and dichlorophenyl groups, which influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating various derivatives reported significant inhibition zones against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating strong bactericidal effects .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Preliminary data suggest that the presence of halogen atoms enhances cytotoxicity against different cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the range of 1.07 to 0.51 µg/mL against gastric and lung cancer cell lines .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| 3a | SGC-7901 | 1.07 ± 0.22 |

| 3b | A549 | 0.61 ± 0.19 |

| 3d | HepG2 | 0.51 ± 0.13 |

This table summarizes the cytotoxic effects of structurally related compounds on various cancer cell lines, indicating a promising avenue for further research.

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, compounds in this class have been studied for their anti-inflammatory effects. The halogenated structure may contribute to modulating inflammatory pathways by interacting with specific receptors or enzymes involved in inflammatory responses.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with disease progression.

- Receptor Binding : Halogen substitutions can enhance binding affinity to receptors, potentially leading to improved therapeutic outcomes.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

- Synthesis via Friedel-Crafts Acylation : This method has been employed successfully for producing high yields of the compound under controlled conditions.

- In Vitro Evaluation : A study demonstrated that derivatives exhibited varying degrees of cytotoxicity against multiple cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one?

The synthesis typically involves Claisen-Schmidt condensation between appropriately substituted aromatic aldehydes and ketones. For example:

- A bromophenylacetone derivative reacts with a 2,6-dichlorobenzaldehyde under basic conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated ketone backbone .

- Key steps : (i) Base-catalyzed aldol addition, (ii) dehydration to form the enone system.

- Purification methods include recrystallization or column chromatography. Reaction yields depend on steric and electronic effects of substituents.

Q. How is the compound characterized spectroscopically?

A combination of techniques ensures structural validation:

Q. How is the crystal structure determined?

Single-crystal X-ray diffraction (XRD) is the gold standard:

- Crystals are grown via slow evaporation (e.g., in ethanol/water).

- Data collection uses Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Software like SHELXL () refines atomic positions, thermal parameters, and occupancy. Key outputs include bond lengths, angles, and torsional parameters to confirm the E-configuration of the enone system .

Advanced Questions

Q. How do computational methods like DFT enhance understanding of electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

- Electronic transitions : UV-Vis spectra (λmax) correlate with HOMO-LUMO gaps. For example, the enone system shows strong absorption at ~300–350 nm due to π→π* transitions .

- Molecular electrostatic potential (MEP) : Maps reveal electron-rich regions (e.g., carbonyl oxygen) for nucleophilic interactions.

- Non-linear optical (NLO) properties : Hyperpolarizability values suggest potential applications in optoelectronics .

Q. What challenges arise in crystallographic refinement for halogenated analogs?

- Disorder : Halogen atoms (Br, Cl) may exhibit positional disorder due to similar electron densities, requiring constrained refinement.

- Thermal motion : Heavy atoms (Br) show higher thermal parameters, complicating anisotropic refinement.

- Twinned crystals : Common in halogenated systems; resolved using SHELXD for structure solution and SHELXL for refinement .

Q. How do substituent positions influence physicochemical and biological properties?

Comparative studies of structural analogs reveal:

| Compound Name | Substituents | Key Properties | Source |

|---|---|---|---|

| 1-(2,3-Dichlorophenyl)propan-1-one | 2,3-Cl | Higher reactivity (adjacent Cl) | |

| (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | 2,6-F, 4-F | Enhanced antimicrobial activity | |

| Target compound | 3-Br, 2,6-Cl | High NLO response, potential bioactivity |

The 3-bromo and 2,6-dichloro substituents increase steric bulk and electron-withdrawing effects, altering reactivity and intermolecular interactions.

Q. What methodologies assess biological activity in halogenated propanones?

Q. How are substituent effects on solubility and stability evaluated?

- Solubility : Measured in polar (DMSO, EtOH) vs. non-polar solvents (hexane) via UV-Vis spectrophotometry.

- Stability :

- Thermogravimetric Analysis (TGA) : Decomposition temperatures.

- HPLC : Purity under accelerated degradation conditions (heat, light).

- Halogens (Cl, Br) reduce solubility in aqueous media but enhance stability via hydrophobic interactions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。